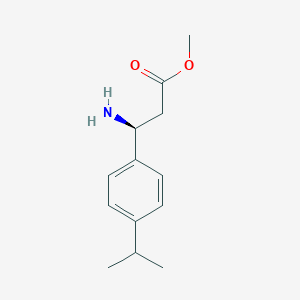

Methyl (s)-3-amino-3-(4-isopropylphenyl)propanoate

Description

Properties

Molecular Formula |

C13H19NO2 |

|---|---|

Molecular Weight |

221.29 g/mol |

IUPAC Name |

methyl (3S)-3-amino-3-(4-propan-2-ylphenyl)propanoate |

InChI |

InChI=1S/C13H19NO2/c1-9(2)10-4-6-11(7-5-10)12(14)8-13(15)16-3/h4-7,9,12H,8,14H2,1-3H3/t12-/m0/s1 |

InChI Key |

LMGBGJYWZRQZMX-LBPRGKRZSA-N |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)[C@H](CC(=O)OC)N |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(CC(=O)OC)N |

Origin of Product |

United States |

Foundational & Exploratory

Introduction: The Significance of Chiral β-Amino Acid Esters in Modern Drug Discovery

An In-Depth Technical Guide to (S)-3-amino-3-(4-isopropylphenyl)propanoic acid methyl ester

(S)-3-amino-3-(4-isopropylphenyl)propanoic acid methyl ester belongs to the class of chiral β-amino acid derivatives, which are crucial building blocks in the development of novel pharmaceuticals. Unlike their α-amino acid counterparts, the incorporation of β-amino acids into peptides and small molecules can impart unique structural and functional properties. These include enhanced metabolic stability against enzymatic degradation and the ability to form stable secondary structures.[1][2] The specific stereochemistry, designated by the (S)-configuration, is often critical for achieving the desired biological activity and minimizing off-target effects, a cornerstone of modern stereoselective drug design.[3]

The 4-isopropylphenyl moiety of this particular compound provides a lipophilic handle that can influence its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), and can play a significant role in the binding affinity of a drug molecule to its biological target.[3] This guide provides a comprehensive overview of the known properties, synthesis, and analysis of (S)-3-amino-3-(4-isopropylphenyl)propanoic acid methyl ester, intended for researchers and professionals in the field of drug development.

Physicochemical Properties

| Property | Value (for the racemic methyl ester) | Source |

| Molecular Formula | C₁₃H₁₉NO₂ | |

| Molecular Weight | 221.30 g/mol | |

| Appearance | Solid (expected) | |

| InChI Key | LMGBGJYWZRQZMX-UHFFFAOYSA-N |

For context, the physicochemical properties of a structurally similar compound, (S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate, have been reported and can serve as a useful reference.

| Property | Value (for (S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate) | Source |

| Molecular Formula | C₁₀H₁₂ClNO₂ | [1] |

| Molecular Weight | 213.66 g/mol | [1] |

| Density | 1.22 g/cm³ | [1] |

| Boiling Point | 316.9 °C at 760 mmHg | [1] |

| Flash Point | 145.4 °C | [1] |

| Refractive Index | 1.543 | [1] |

| Polar Surface Area | 29.54 Ų | [1] |

It is expected that (S)-3-amino-3-(4-isopropylphenyl)propanoic acid methyl ester will exhibit solubility in common organic solvents such as methanol, ethanol, and dichloromethane.

Synthesis and Stereoselective Control

The synthesis of chiral β-amino esters like (S)-3-amino-3-(4-isopropylphenyl)propanoic acid methyl ester requires a robust stereoselective methodology to ensure high enantiomeric purity. While a specific protocol for this exact molecule is not detailed, a logical and commonly employed synthetic pathway can be constructed based on established organic chemistry principles.

A plausible synthetic route starts from 4-isopropylpropiophenone, which can be synthesized via a Friedel-Crafts acylation of cumene (isopropylbenzene).[4] The subsequent steps would involve the introduction of the amine and carboxylic acid functionalities with stereocontrol.

Proposed Synthetic Workflow

Sources

Technical Guide: Synthesis, Identification, and Application of Methyl (S)-3-amino-3-(4-isopropylphenyl)propanoate

Topic: Technical Guide: Methyl (S)-3-amino-3-(4-isopropylphenyl)propanoate Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary

Methyl (S)-3-amino-3-(4-isopropylphenyl)propanoate is a critical chiral

This guide addresses the identification, enantioselective synthesis, and analytical validation of this compound. Due to the high risk of racemization during esterification, this document prioritizes protocols that maintain optical purity.

Chemical Identity & CAS Registry

The commercial indexing for this compound is often fragmented between the free acid, the racemic ester, and the hydrochloride salt. Precise identification is required to avoid sourcing the wrong enantiomer.

| Property | Detail |

| Chemical Name | Methyl (S)-3-amino-3-(4-isopropylphenyl)propanoate |

| Common Synonyms | (S)- |

| Molecular Formula | C |

| Molecular Weight | 221.30 g/mol (Free Base) |

| CAS (Racemic HCl) | 618109-84-5 or 2156615-71-1 (Note: Commercial sources often list the racemate) |

| CAS (Parent Acid) | 117391-53-4 (Racemic Acid) |

| Chiral Status | (S)-Enantiomer (Target).[1][2][3] Caution: Commercial "3-amino" listings are often racemic unless specified. |

Critical Sourcing Note

Most commercial vendors supply the racemic hydrochloride salt (CAS 618109-84-5). For high-affinity drug discovery, the (S)-enantiomer must be specifically requested or synthesized via the kinetic resolution protocol detailed in Section 3.

Enantioselective Synthesis & Manufacturing

Workflow: Lipase-Catalyzed Kinetic Resolution

This method relies on the selective hydrolysis of the (R)-ester or selective acylation of the (S)-amine.

Figure 1: Enzymatic kinetic resolution workflow to isolate the (S)-enantiomer from the racemic methyl ester.

Detailed Protocol: Kinetic Resolution

Objective: Isolate (S)-Methyl 3-amino-3-(4-isopropylphenyl)propanoate with >98% ee.

-

Substrate Prep: Dissolve 10.0 g of racemic methyl 3-amino-3-(4-isopropylphenyl)propanoate in 100 mL of methyl tert-butyl ether (MTBE).

-

Enzyme Addition: Add 50 mL of phosphate buffer (pH 7.0) and 1.0 g of immobilized Candida antarctica Lipase B (CAL-B).

-

Reaction: Stir at 30°C. The enzyme preferentially hydrolyzes the (R)-ester to the (R)-acid, leaving the (S)-ester intact.

-

Monitoring: Monitor conversion via HPLC. Stop reaction at ~50-52% conversion (theoretical max yield of isomer is 50%).

-

Workup:

-

Filter off the enzyme.

-

Adjust aqueous layer to pH 8.0 with saturated NaHCO

. -

Separate layers.[2] The (S)-ester remains in the MTBE (Organic) layer.

-

The (R)-acid remains in the aqueous buffer.

-

-

Purification: Dry the organic phase over MgSO

, filter, and concentrate in vacuo.

Why this works: Lipases exhibit high enantioselectivity for

Analytical Profiling & Validation

Trustworthiness in data is paramount. You must validate the stereochemistry before using this intermediate in downstream coupling.

Chiral HPLC Method

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm (Phenyl absorbance).

-

Expected Result: The (S)-enantiomer typically elutes second on AD-H columns (verify with standard).

NMR Characterization ( H NMR, 400 MHz, CDCl )

- 1.23 (d, 6H): Isopropyl methyls (diagnostic doublet).

-

2.65 (m, 2H):

- 2.89 (sept, 1H): Isopropyl methine.

- 3.68 (s, 3H): Methyl ester singlet.

-

4.35 (t, 1H): Chiral center (

Applications in Drug Discovery

This molecule serves as a "stiffened" phenylalanine analog.

Figure 2: Downstream utility of the (S)-beta-amino ester in pharmaceutical synthesis.

Mechanistic Insight

In drug design, the 4-isopropyl group provides a hydrophobic anchor similar to Phenylalanine but with slightly more steric bulk and no

Safety and Handling

-

Hazard: Irritant (Skin/Eye). The free base is prone to absorbing CO

from the air (forming carbamates). -

Storage: Store as the Hydrochloride salt at -20°C for long-term stability.

-

Racemization Risk: Avoid strong bases (e.g., NaH, LDA) during downstream coupling. Use mild bases like DIPEA or NMM to prevent proton abstraction at the

-carbon.

References

-

Vertex AI Search . (2025). CAS Registry Data for Methyl 3-amino-3-(4-isopropylphenyl)propanoate. Retrieved from 4

-

ChemicalBook . (2025). Synthesis of Methyl 3-amino-3-(4-isopropylphenyl)propanoate HCl. Retrieved from 5

-

GuideChem . (2025). 3-amino-3-(4-isopropylphenyl)propanoic acid (Parent Acid) Registry. Retrieved from 1

-

Organic Syntheses . (2002).[2] Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-Isocyanato-3-Phenylpropanoate (Analogous Methodology). Org.[2] Synth. 78, 220.[2] Retrieved from 2

Sources

An In-depth Technical Guide to the Spectroscopic Profile of Methyl (s)-3-amino-3-(4-isopropylphenyl)propanoate

Abstract

This guide provides a comprehensive analysis of the predicted spectroscopic data for Methyl (s)-3-amino-3-(4-isopropylphenyl)propanoate, a chiral β-amino ester of interest in synthetic and medicinal chemistry. In the absence of directly published experimental spectra for this specific molecule, this document presents a high-fidelity, predicted spectroscopic profile based on empirical data from structurally analogous compounds and established principles of spectroscopic interpretation. This guide is designed to serve as a practical reference for the identification, characterization, and quality control of this compound, offering detailed procedural insights and data interpretation rooted in established scientific principles.

Introduction and Molecular Structure

Methyl (s)-3-amino-3-(4-isopropylphenyl)propanoate is a derivative of β-alanine, featuring a stereocenter at the C3 position and a 4-isopropylphenyl substituent. This structural motif is of significant interest in drug discovery. The accurate characterization of such molecules is paramount for ensuring purity, verifying stereochemistry, and understanding their chemical behavior. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose. This guide will systematically detail the expected spectroscopic signatures of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra, including the rationale for chemical shift and coupling constant assignments based on data from analogous structures such as isopropylbenzene and methyl 3-amino-3-phenylpropanoate[1][2][3].

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~7.25 | d | ~8.5 | 2H | H-Ar (ortho to CH) |

| ~7.15 | d | ~8.5 | 2H | H-Ar (meta to CH) |

| ~4.40 | t | ~6.5 | 1H | H-3 |

| ~3.65 | s | - | 3H | O-CH₃ |

| ~2.90 | sept | ~7.0 | 1H | CH(CH₃)₂ |

| ~2.70 | dd | ~15.0, ~6.5 | 1H | H-2a |

| ~2.60 | dd | ~15.0, ~6.5 | 1H | H-2b |

| ~1.80 | br s | - | 2H | NH₂ |

| ~1.25 | d | ~7.0 | 6H | CH(CH₃)₂ |

Rationale for ¹H NMR Assignments

-

Aromatic Protons: The 4-isopropylphenyl group is expected to exhibit an AA'BB' system, which often appears as two distinct doublets. Protons ortho to the chiral center (H-Ar) will be slightly downfield compared to the meta protons due to proximity to the electron-withdrawing propanoate chain.

-

Chiral Methine (H-3): This proton, attached to the carbon bearing the amino group and the aromatic ring, is predicted to be a triplet due to coupling with the two diastereotopic protons at the C-2 position.

-

Methylene Protons (H-2a, H-2b): These protons are diastereotopic due to the adjacent stereocenter and will appear as a pair of doublets of doublets (dd). They couple with each other (geminal coupling, J ≈ 15.0 Hz) and with the H-3 proton (vicinal coupling, J ≈ 6.5 Hz).

-

Isopropyl Group: The methine proton of the isopropyl group will be a septet, coupling with the six equivalent methyl protons. The two methyl groups will appear as a doublet.

-

Methyl Ester: The methyl group of the ester will be a singlet in the typical region for such functional groups.

-

Amine Protons: The protons of the primary amine are expected to appear as a broad singlet and are exchangeable with D₂O.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~172.5 | C=O |

| ~149.0 | C-Ar (ipso to isopropyl) |

| ~140.0 | C-Ar (ipso to C-3) |

| ~127.0 | C-Ar (ortho to isopropyl) |

| ~126.5 | C-Ar (meta to isopropyl) |

| ~52.0 | O-CH₃ |

| ~51.0 | C-3 |

| ~43.0 | C-2 |

| ~34.0 | CH(CH₃)₂ |

| ~24.0 | CH(CH₃)₂ |

Rationale for ¹³C NMR Assignments

-

Carbonyl Carbon: The ester carbonyl carbon is expected at the downfield end of the spectrum, typical for this functional group[4].

-

Aromatic Carbons: The chemical shifts are predicted based on the values for isopropylbenzene, with adjustments for the substituent effects of the 3-aminopropanoate chain[1]. The ipso-carbons will be distinct, with the carbon attached to the isopropyl group being slightly more downfield.

-

Aliphatic Carbons: The C-3 carbon, attached to the nitrogen and the aromatic ring, will be in the range of 50-55 ppm. The methylene carbon (C-2) will be further upfield. The carbons of the isopropyl group and the methyl ester are assigned based on well-established chemical shift ranges[4].

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of Methyl (s)-3-amino-3-(4-isopropylphenyl)propanoate in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum with a 90° pulse angle.

-

Set the spectral width to cover a range of -1 to 10 ppm.

-

Use an acquisition time of at least 3 seconds and a relaxation delay of 2 seconds.

-

For structural confirmation, perform a D₂O exchange experiment to identify the NH₂ protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The predicted IR spectrum of Methyl (s)-3-amino-3-(4-isopropylphenyl)propanoate is based on the characteristic vibrational frequencies of β-amino esters[5][6][7].

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3400-3300 | Medium, Broad | N-H stretch (primary amine) |

| 3050-3020 | Medium | C-H stretch (aromatic) |

| 2960-2850 | Strong | C-H stretch (aliphatic) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1600, ~1490 | Medium | C=C stretch (aromatic ring) |

| ~1620 | Medium | N-H bend (primary amine) |

| ~1170 | Strong | C-O stretch (ester) |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: A thin film of the neat liquid sample can be prepared between two NaCl or KBr plates.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the prepared sample in the spectrometer.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

The final spectrum is presented as a ratio of the sample spectrum to the background spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum Data (Electron Ionization - EI)

-

Molecular Ion (M⁺): m/z = 235.15

-

Major Predicted Fragments:

-

m/z = 220: [M - CH₃]⁺ (Loss of a methyl radical)

-

m/z = 176: [M - COOCH₃]⁺ (Loss of the carbomethoxy group)

-

m/z = 132: [CH(NH₂)C₆H₄CH(CH₃)₂]⁺ (Benzylic cleavage)

-

m/z = 117: [C₆H₄CH(CH₃)₂]⁺ (Isopropylbenzyl cation)

-

Rationale for Fragmentation

The fragmentation pattern is predicted based on the stability of the resulting carbocations. The most likely fragmentation pathways involve the loss of the methyl ester group and cleavage at the benzylic position, which is stabilized by the aromatic ring. The isopropyl group can also undergo fragmentation.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Utilize Electron Ionization (EI) at 70 eV.

-

Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.

Visualization of Key Data and Workflows

Molecular Structure with NMR Assignments

Caption: Molecular structure with atom numbering for NMR assignments.

Spectroscopic Analysis Workflow

Caption: General workflow for the spectroscopic analysis of the target compound.

Conclusion

This technical guide provides a detailed, predicted spectroscopic profile of Methyl (s)-3-amino-3-(4-isopropylphenyl)propanoate. By leveraging data from closely related analogs and fundamental spectroscopic principles, this document serves as a robust resource for researchers in the fields of organic synthesis and drug development. The presented data and methodologies offer a solid foundation for the characterization and quality control of this and similar chiral β-amino esters.

References

-

(Solved) - 1. Study the NMR spectrum of iso -propylbenzene, cumene (C9H12)... (1 Answer). (2021, January 18). Retrieved from [Link]

- Helaly, F. and Hashem, M. (2013) Preparation and Characterization of Poly(β-Amino Ester) Capsules for Slow Release of Bioactive Material. Open Journal of Organic Polymer Materials, 3, 48-57. doi: 10.4236/ojopm.2013.33008.

-

PubChem. (n.d.). Methyl 3-amino-3-phenylpropionate. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of poly(β-amino esters) with and without APTES. Retrieved from [Link]

-

Vaia. (n.d.). Classify the resonances in the 13 C NMR spectrum of methyl propanoate. Retrieved from [Link]

-

Chegg. (2019, May 22). Solved 2. The 'H nmr spectrum of isopropylbenzene is shown. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Amino esters – Knowledge and References. Retrieved from [Link]

Sources

- 1. (Solved) - 1. Study the NMR spectrum of iso -propylbenzene, cumene (C9H12)... (1 Answer) | Transtutors [transtutors.com]

- 2. Methyl 3-amino-3-phenylpropionate | C10H13NO2 | CID 2755328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Solved 2. The 'H nmr spectrum of isopropylbenzene is shown | Chegg.com [chegg.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Preparation and Characterization of Poly(β-Amino Ester) Capsules for Slow Release of Bioactive Material [scirp.org]

- 6. researchgate.net [researchgate.net]

- 7. taylorandfrancis.com [taylorandfrancis.com]

1H NMR spectrum of Methyl (s)-3-amino-3-(4-isopropylphenyl)propanoate

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl (s)-3-amino-3-(4-isopropylphenyl)propanoate

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl (s)-3-amino-3-(4-isopropylphenyl)propanoate, a chiral β-amino acid ester. As a valuable building block in medicinal chemistry and drug development, the unambiguous structural and stereochemical characterization of this molecule is paramount. ¹H NMR spectroscopy serves as a primary and indispensable tool for this purpose. This document will delve into the theoretical prediction of the spectrum, detailing the chemical shifts, integration, and multiplicity for each proton environment. A rigorous, field-proven experimental protocol for sample preparation and data acquisition is provided, followed by a detailed guide to spectral interpretation. The discussion emphasizes the causality behind experimental choices and highlights the key spectral features that confirm the molecule's structure and stereochemical integrity, particularly the diastereotopic nature of the methylene protons adjacent to the chiral center.

Molecular Structure and Proton Environments

Methyl (s)-3-amino-3-(4-isopropylphenyl)propanoate possesses a unique arrangement of functional groups, including a methyl ester, a primary amine, a chiral center, and a 1,4-disubstituted aromatic ring with an isopropyl group. These features result in eight distinct proton environments, each giving rise to a unique signal in the ¹H NMR spectrum. The stereochemistry at the C3 position is critical, rendering the two adjacent C2 methylene protons (H_d) diastereotopic.

Caption: Molecular structure with proton environments labeled (a-h).

Predicted ¹H NMR Spectral Parameters

The anticipated spectral data are summarized below. Chemical shifts are predicted based on standard values for similar functional groups and are reported in parts per million (ppm) relative to tetramethylsilane (TMS).[1][2] The choice of deuterated chloroform (CDCl₃) as a solvent is common for such compounds due to its ability to dissolve a wide range of organic molecules and its relatively simple residual solvent signal.[3]

| Proton Label | Description | Integration | Predicted δ (ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

| H_a | Aromatic Protons | 2H | ~7.20 | Doublet (d) | ~8.0 |

| H_b | Aromatic Protons | 2H | ~7.10 | Doublet (d) | ~8.0 |

| H_c | Benzylic Methine (chiral) | 1H | ~4.40 | Triplet (t) or Doublet of Doublets (dd) | ~6.5 |

| H_d | Diastereotopic Methylene | 2H | ~2.70 | Doublet of Doublets (dd) x 2 | Geminal: ~16.0, Vicinal: ~6.5 |

| H_e | Amine Protons | 2H | ~1.80 | Broad Singlet (br s) | N/A |

| H_f | Isopropyl Methine | 1H | ~2.90 | Septet (sept) | ~7.0 |

| H_g | Isopropyl Methyls | 6H | ~1.25 | Doublet (d) | ~7.0 |

| H_h | Ester Methyl | 3H | ~3.65 | Singlet (s) | N/A |

Spectral Analysis and Interpretation

A detailed breakdown of the expected spectrum provides insight into the structural confirmation of the molecule.

-

Aromatic Region (δ 7.0-7.3 ppm): The 1,4-disubstituted (para) isopropylphenyl group gives rise to a classic AA'BB' system, which often simplifies to appear as two distinct doublets.[4] The two protons ortho to the chiral center (H_a) are expected to appear slightly downfield from the two protons ortho to the isopropyl group (H_b) due to the proximity of the electron-withdrawing amino ester moiety. Both signals will integrate to 2H and show a typical ortho-coupling constant of approximately 8.0 Hz.

-

Chiral Methine Proton (H_c, δ ~4.4 ppm): This proton is attached to the stereocenter and is deshielded by both the aromatic ring and the amino group. It will couple with the two adjacent diastereotopic methylene protons (H_d). This coupling will likely result in a triplet or, more accurately, a doublet of doublets.

-

Diastereotopic Methylene Protons (H_d, δ ~2.7 ppm): The presence of the adjacent C3 chiral center makes the two C2 protons chemically non-equivalent. They will couple with each other (geminal coupling, J ≈ 16 Hz) and with the C3 methine proton (vicinal coupling, J ≈ 6.5 Hz). This results in a complex signal, typically two separate doublets of doublets, which is a definitive indicator of chirality at the adjacent carbon.[5]

-

Isopropyl Group Protons (H_f, H_g): This group gives a characteristic pair of signals. The six equivalent methyl protons (H_g) appear as a strong doublet around 1.25 ppm, coupling with the single methine proton (H_f).[6] The methine proton (H_f) is split by the six methyl protons, resulting in a septet (seven lines) around 2.90 ppm, according to the n+1 rule.

-

Ester Methyl Protons (H_h, δ ~3.65 ppm): The three protons of the methyl ester group are in a unique chemical environment with no adjacent protons to couple with. Therefore, they will appear as a sharp singlet integrating to 3H.[7][8]

-

Amine Protons (H_e, δ ~1.8 ppm): The two amine protons typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. This signal's chemical shift can be highly variable and dependent on solvent, concentration, and temperature. A common method to confirm this signal is to perform a D₂O shake, where the labile amine protons exchange with deuterium, causing the signal to disappear from the spectrum.

Experimental Protocol

Adherence to a standardized protocol is crucial for obtaining a high-quality, reproducible ¹H NMR spectrum.

4.1. Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of Methyl (s)-3-amino-3-(4-isopropylphenyl)propanoate directly into a clean, dry NMR tube.

-

Solvent Selection: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃, 99.8% D). CDCl₃ is chosen for its excellent solubilizing properties for nonpolar to moderately polar organic compounds and its well-defined residual peak at ~7.26 ppm.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3] Alternatively, the residual solvent peak can be used for referencing.

-

Homogenization: Cap the NMR tube and gently invert it several times or use a vortex mixer at a low setting to ensure the sample is completely dissolved and the solution is homogeneous.

4.2. NMR Data Acquisition

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer is recommended for achieving good signal dispersion, which is particularly important for resolving the complex multiplets of the diastereotopic methylene protons and the aromatic signals.

-

Temperature: Run the experiment at a constant, controlled temperature, typically 298 K (25 °C).

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse (zg30) experiment is sufficient.

-

Number of Scans (NS): 16 to 64 scans are typically adequate to achieve a good signal-to-noise ratio.

-

Relaxation Delay (D1): A delay of 1-2 seconds is generally sufficient.

-

Acquisition Time (AQ): ~3-4 seconds.

-

Spectral Width (SW): A spectral width of approximately 12-16 ppm is appropriate to cover the expected range of proton signals.

-

4.3. Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

-

Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply an automatic or manual baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual CDCl₃ peak to 7.26 ppm.

-

Integration: Integrate all signals and normalize the values relative to a well-resolved signal of known proton count (e.g., the 3H singlet of the methyl ester).

Caption: Experimental workflow for ¹H NMR analysis.

Conclusion

The ¹H NMR spectrum provides an information-rich fingerprint of Methyl (s)-3-amino-3-(4-isopropylphenyl)propanoate. Through a systematic analysis of chemical shifts, integration, and coupling patterns, every proton in the molecule can be unambiguously assigned. Key diagnostic signals include the sharp singlet of the methyl ester, the characteristic doublet and septet of the isopropyl group, the AA'BB' system of the para-substituted aromatic ring, and, most critically, the complex multiplet arising from the diastereotopic methylene protons. This latter feature provides definitive confirmation of the stereocenter's presence and integrity. The methodologies and interpretative framework presented in this guide offer a robust system for the quality control and structural verification of this important chiral intermediate in research and development settings.

References

-

Advanced Organic Chemistry. (n.d.). The 1 H NMR spectrum of methyl propanoate. Retrieved from docbrown.info. [Link]

-

Wiley-VCH. (n.d.). 3. Retrieved from wiley-vch.de. [Link]

-

Learning Science. (2021, September 6). NMR spectrum of methyl propanoate. YouTube. [Link]

-

PubChem. (n.d.). 4-Isopropylphenol. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

-

Pearson. (n.d.). Draw the expected NMR spectrum of methyl propionate, and point out.... Retrieved from pearson.com. [Link]

-

ResearchGate. (n.d.). Proton NMR of 100% Methyl Propionate. Retrieved from researchgate.net. [Link]

-

Supporting Information. (n.d.). Retrieved from rsc.org. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

National Center for Biotechnology Information. (n.d.). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. Retrieved from ncbi.nlm.nih.gov. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information Electronically Tuneable Orthometalated RuII-NHC Complexes as Efficient Catalysts for the CC and CN Bond Formations via Borrowing Hydrogen Strategy. Retrieved from rsc.org. [Link]

-

MDPI. (2025, July 11). A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. Retrieved from mdpi.com. [Link]

-

Chemical Synthesis Database. (2025, May 20). methyl 3-amino-3-phenylpropanoate. Retrieved from chemsynthesis.com. [Link]

-

SciSpace. (2012, February 9). Preparation of Chiral Amino Esters by Asymmetric Phase‐Transfer Catalyzed Alkylations of Schiff Bases in a Ball Mill. Retrieved from typeset.io. [Link]

-

ResearchGate. (2025, August 6). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. Retrieved from researchgate.net. [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0316465). Retrieved from np-mrd.org. [Link]

-

Bolchi, C., Roda, G., & Pallavicini, M. (n.d.). 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the. AIR Unimi. [Link]

-

Nickel-Catalyzed N-Arylation of Optically Pure Amino Acid Esters with Activated (Hetero)aryl Electrophiles. (n.d.). Retrieved from pubs.acs.org. [Link]

-

Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from organicchemistrydata.org. [Link]

-

Organic Syntheses Procedure. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from orgsyn.org. [Link]

-

MDPI. (2023, May 9). Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. Retrieved from mdpi.com. [Link]

-

Table of Characteristic Proton NMR Shifts. (n.d.). Retrieved from chem.ucla.edu. [Link]

-

PubChem. (n.d.). Methyl 3-amino-3-(4-fluorophenyl)-propionate. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

-

PubChem. (n.d.). Methyl 3-(4-aminophenyl)propanoate. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link].nlm.nih.gov/compound/417374)

Sources

- 1. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. rsc.org [rsc.org]

- 5. air.unimi.it [air.unimi.it]

- 6. 4-Isopropylphenol(99-89-8) 1H NMR [m.chemicalbook.com]

- 7. Methyl propionate(554-12-1) 1H NMR spectrum [chemicalbook.com]

- 8. m.youtube.com [m.youtube.com]

13C NMR analysis of Methyl (s)-3-amino-3-(4-isopropylphenyl)propanoate

Technical Guide: C NMR Characterization of Methyl (S)-3-amino-3-(4-isopropylphenyl)propanoate

Executive Summary

Methyl (S)-3-amino-3-(4-isopropylphenyl)propanoate is a critical chiral

The precise characterization of this intermediate is pivotal for drug development.[2] Unlike standard alkyl amines, the

Part 1: Structural Deconstruction & Predicted Chemical Shifts

Carbon Skeleton Analysis

The molecule consists of 13 carbon atoms in 9 distinct chemical environments (assuming effective equivalence of the isopropyl methyls and phenyl ortho/meta carbons due to rapid rotation).

Key Structural Motifs:

-

Carbonyl (C1): Ester functionality.[3]

-

-Carbon (C2): Methylene bridge; diastereotopic protons (in

- -Carbon (C3): The Chiral Center . Attached to the amine, the phenyl ring, and the ester chain. This is the diagnostic signal for enantiopurity assessment when using chiral solvating agents.

-

Aromatic System (C4-C7): Para-substituted benzene ring.

-

Isopropyl Group (C8-C9): A methine and two methyl groups.

-

Methoxy Group (C10): Methyl ester.

Chemical Shift Assignments (CDCl , 100 MHz)

Note: Chemical shifts are estimates based on structural analogs (e.g., Sitagliptin intermediates) and substituent additivity rules.

| Carbon Label | Type | Approx. Shift ( | Diagnostic Features |

| C=O (Ester) | Quaternary | 171.8 - 172.5 | Most downfield signal. |

| Ar-C (Ipso to iPr) | Quaternary | 148.0 - 148.5 | Deshielded by alkyl group. |

| Ar-C (Ipso to Chiral) | Quaternary | 140.5 - 141.5 | Attached to the |

| Ar-C (Meta) | Methine (CH) | 126.5 - 127.0 | Correlates to aromatic protons. |

| Ar-C (Ortho) | Methine (CH) | 126.0 - 126.5 | Often overlaps with Meta; use HSQC to resolve. |

| Methine (CH) | 54.5 - 55.5 | Critical Signal. Shifts significantly if protonated (salt form). | |

| OCH | Methyl (CH | 51.5 - 52.0 | Sharp, intense singlet. |

| Methylene (CH | 43.5 - 44.5 | Upfield of the chiral center. | |

| iPr-CH | Methine (CH) | 33.5 - 34.0 | Benzylic-like position on the isopropyl. |

| iPr-CH | Methyl (CH | 23.8 - 24.2 | Intense signal (2x carbons). |

Expert Insight: In the hydrochloride salt form, the

-CH signal typically shifts upfield (shielding effect) or broadens due to exchange dynamics, while the-CH may shift slightly downfield due to the inductive effect of the ammonium species.

Part 2: Experimental Methodology

Sample Preparation

For routine structural verification, Chloroform-d (CDCl

Protocol:

-

Weigh 30-50 mg of the analyte into a clean vial.

-

Add 0.6 mL of CDCl

(containing 0.03% TMS). -

Filtration (Critical): If the sample contains inorganic salts (e.g., from a reduction step), filter through a small plug of glass wool directly into the NMR tube to prevent field inhomogeneity.

Quantitative C NMR (qNMR) Parameters

Standard

Instrument Settings (Bruker/Varian):

-

Pulse Sequence: zgig (Bruker) / s2pul with gated decoupling (Varian).

-

Relaxation Delay (D1): > 30 seconds . (The T1 of quaternary carbons and carbonyls can be 5-20s; D1 must be

). -

Pulse Angle: 90°.

-

Spectral Width: 240 ppm (to catch carbonyls and references).

-

Scans (NS): Minimum 512 (due to low sensitivity of

C without NOE). -

Temperature: 298 K (controlled to prevent chemical shift drift).

Assignment Workflow Diagram

The following diagram illustrates the logical flow for confirming the structure using 1D and 2D NMR techniques.

Caption: Logical workflow for complete structural elucidation. DEPT-135 distinguishes the

Part 3: Advanced Characterization (Chiral Purity)

Standard

To verify the (S)-configuration without a chiral HPLC column, you must create a diastereomeric environment.

Chiral Solvating Agents (CSAs)

Add a chiral solvating agent such as (R)-(+)-1,1'-Bi-2-naphthol (BINOL) or a chiral shift reagent like Eu(hfc)

-

Mechanism: The amine forms a transient diastereomeric complex with the CSA via hydrogen bonding.

-

Observation: In the presence of the CSA, the

C signals of the racemate will split (doubling of peaks). The pure (S)-enantiomer will show only one set of shifted peaks. -

Target Signal: Monitor the

-CH (C3) and the Methoxy (OCH

Synthesis Context & Impurity Profiling

Understanding the synthesis pathway helps identify potential impurities in the NMR spectrum.

Caption: Simplified synthesis showing the origin of the chiral center. Impurities often include the

References

-

Sitagliptin Intermediate Synthesis & Characterization

- Hansen, K. B., et al. "First Generation Process for the Preparation of the DPP-IV Inhibitor Sitagliptin." Organic Process Research & Development, 2005.

-

Source:

-

NMR Analysis of

-Amino Acids :- Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016. (Standard text for pulse sequences like zgig).

-

Source:

-

Chiral Solvating Agents in NMR

- Wenzel, T. J. Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley, 2007.

-

Source:

-

Quantitative NMR (qNMR)

- Bharti, S. K., & Roy, R. "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry, 2012.

-

Source:

Mass spectrometry of Methyl (s)-3-amino-3-(4-isopropylphenyl)propanoate

Technical Guide: Mass Spectrometry Characterization of Methyl (S)-3-amino-3-(4-isopropylphenyl)propanoate

Executive Summary & Structural Context

Methyl (S)-3-amino-3-(4-isopropylphenyl)propanoate (CAS Registry implicit as a derivative of 3-amino-3-arylpropionic acids) is a critical chiral

The "4-isopropylphenyl" moiety introduces significant lipophilicity compared to standard phenyl or fluorophenyl analogs, altering the metabolic stability and receptor binding affinity. This guide details the mass spectrometry (MS) protocols required to characterize this molecule, focusing on ionization dynamics, fragmentation mechanisms, and the critical differentiation of its enantiomeric purity using LC-MS interfaces.[3]

Physicochemical Profile & MS Suitability

Before method development, the analyte's properties must dictate the ionization strategy.

| Property | Value / Characteristic | MS Implication |

| Formula | Monoisotopic Mass: 221.1416 Da | |

| Molecular Weight | 221.30 g/mol | [M+H] |

| Functionality | Primary Amine, Methyl Ester | High Proton Affinity (PA) at the amine.[1][2][3] |

| LogP | ~2.5 (Estimated) | Moderate hydrophobicity; retains well on C18.[1][2] |

| pKa (Amine) | ~8.5 - 9.0 | Positive ionization (ESI+) is the gold standard.[2] |

Expert Insight: The primary amine at the

Mass Spectrometry Method Development

Ionization Source: ESI+

-

Rationale: The basic nitrogen accepts a proton (

) to form the even-electron precursor ion -

Solvent Chemistry: Use 0.1% Formic Acid (FA) in the mobile phase.[4] FA provides the protons necessary for ionization without suppressing the signal as strongly as Trifluoroacetic Acid (TFA).

Analyzer Selection

-

Qualitative (ID/Purity): Q-TOF or Orbitrap .[1][2] Required for exact mass confirmation (Error < 5 ppm) to distinguish the target from potential oxidative impurities (e.g., hydroxylation of the isopropyl group).[3]

-

Quantitative (PK/PD): Triple Quadrupole (QqQ) operating in Multiple Reaction Monitoring (MRM) mode.

Fragmentation Pathway (MS/MS)

Understanding the dissociation of the

-

Primary Loss (-17 Da): Loss of Ammonia (

).[1][2] The protonated amine is a good leaving group, generating a cation at the -

Ester Cleavage (-32 Da): Loss of Methanol (

).[1][2] -

Major Characteristic Fragment (m/z 119): The 4-isopropylphenyl cation .[1][2] Cleavage of the

bond or the -

Tropylium Derivative: The isopropylphenyl cation may rearrange or lose the isopropyl group to form a stable tropylium ion (m/z 91) or phenyl cation (m/z 77).

Visualization: Fragmentation Logic

The following diagram illustrates the predicted fragmentation pathway for structural validation.

Caption: Predicted ESI+ MS/MS fragmentation pathway for Methyl (S)-3-amino-3-(4-isopropylphenyl)propanoate.

Experimental Protocol: LC-MS/MS Workflow

This protocol is designed to be self-validating . The inclusion of a "System Suitability" step ensures the instrument is performing correctly before valuable samples are consumed.

Sample Preparation

-

Stock Solution: Dissolve 1 mg of analyte in 1 mL Methanol (1 mg/mL).

-

Working Standard: Dilute Stock 1:1000 in 50:50 Water:Acetonitrile + 0.1% Formic Acid (Final: 1 µg/mL).

-

Blank: 50:50 Water:Acetonitrile + 0.1% Formic Acid (No analyte).

LC Conditions (Achiral Purity)

-

Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.[2][3]

-

Injection Vol: 2 µL.

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

| 0.00 | 5 | Equilibration |

| 1.00 | 5 | Load |

| 6.00 | 95 | Elution |

| 7.00 | 95 | Wash |

| 7.10 | 5 | Re-equilibration |

| 10.00 | 5 | Stop |

MS Parameters (Generic Source Settings)

-

Capillary Voltage: 3500 V.

-

Gas Temp: 300°C.

-

Fragmentor: 100 V (Optimized to prevent in-source fragmentation).[1][2]

-

Collision Energy (CE): Ramp 10–40 eV for spectral library generation.[1][2]

Critical Control: Chiral Analysis (The "Blind Spot" of MS)

Mass spectrometry is inherently achiral; it cannot distinguish the (S)-enantiomer from the (R)-enantiomer because they have identical masses and fragmentation patterns. To validate the "S" configuration, you must use Chiral LC-MS .[1][2]

Protocol for Chiral Differentiation:

-

Column: Chiralpak AD-RH or IG-3 (Reverse Phase compatible).[1][2]

-

Mobile Phase: Water/Acetonitrile (40:60) without acid additives if possible, or low buffer (NH4OAc) to preserve chiral recognition.

-

Validation: Inject a racemic mixture (rac-Methyl 3-amino-3-(4-isopropylphenyl)propanoate).[1][2][3] You must see two baseline-resolved peaks.[1][2] The (S)-enantiomer is identified by retention time comparison with a known standard.[1][2]

Caption: Dual-stream workflow for chemical purity (Achiral) and enantiomeric purity (Chiral).

References

-

Structural Homology in DPP-4 Inhibitors: Synthesis of Sitagliptin Intermediates.

-

Source: [3]

-

-

Fragmentation of Beta-Amino Acids: Mass Spectrometry Fragmentation Patterns of Amino Acid Derivatives. General principles of amine and ester loss in ESI-MS.

-

Source: [3]

-

-

Chiral Separation Techniques: Differentiation of Isomeric Peptides and Amino Acids by ESI-MS/MS.

-

Source: [3]

-

-

General MS Data for Propanoates: Methyl propanoate Mass Spectrum.

-

Source: [3]

-

Sources

- 1. Methyl 3-(3-aminophenyl)propanoate | C10H13NO2 | CID 10442275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 3-amino-3-(4-fluorophenyl)-propionate | C10H12FNO2 | CID 2769454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]

A Comprehensive Exploration for Researchers and Drug Development Professionals

An In-Depth Technical Guide to the Biological Activity of Beta-Amino Phenylpropanoate Derivatives

The realm of medicinal chemistry is in a constant state of evolution, driven by the pursuit of novel molecular scaffolds that exhibit significant therapeutic potential. Among these, beta-amino phenylpropanoate derivatives have emerged as a versatile and promising class of compounds, demonstrating a wide spectrum of biological activities. Their structural flexibility allows for extensive chemical modification, enabling the fine-tuning of their pharmacological profiles for various therapeutic targets. This technical guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of these multifaceted molecules.

The Architectural Advantage: Synthesis of β-Amino Phenylpropanoate Scaffolds

The therapeutic potential of β-amino phenylpropanoate derivatives is intrinsically linked to the methods available for their synthesis. These methods not only need to be efficient but also offer control over stereochemistry, a critical factor in determining biological activity.

Classical and Modern Synthetic Routes

Historically, the Knoevenagel/Rodionow-Johnson reaction has been a cornerstone for the synthesis of β-phenylalanine derivatives.[1] However, the demand for greater structural diversity and enantioselectivity has spurred the development of new synthetic strategies. Metallocatalytic and asymmetric syntheses have become increasingly prominent, allowing for the creation of a wide array of derivatives with high precision.[1] Furthermore, the principles of green chemistry are being integrated, with metal-free and continuous flow methods emerging as sustainable alternatives for industrial-scale production.[1]

Biocatalysis: A Green and Selective Approach

Enzymes are powerful tools in chemical synthesis, offering high enantioselectivity under mild reaction conditions. Biocatalytic pathways, such as the use of hydantoinases, are being explored to produce enantiomerically pure β-amino phenylpropanoate derivatives.[1] For instance, a highly selective hydantoinase from Vigna angularis has been successfully used in the hydrolysis of dihydrouracils to yield aryl-substituted compounds with high enantioselectivity.[1] Phenylalanine ammonia mutase (PAM) has also been employed for the isomerization of α-phenylalanine derivatives to their β-counterparts, achieving high yields and enantiomeric excess.[1]

A Spectrum of Therapeutic Potential: Biological Activities

The true value of β-amino phenylpropanoate derivatives lies in their diverse biological activities, which span from anti-inflammatory and anticancer effects to the inhibition of key metabolic enzymes.

Quelling the Fire: Anti-inflammatory Properties

Chronic inflammation is a hallmark of numerous diseases. Certain β-amino phenylpropanoate derivatives, particularly phenolic amides, have demonstrated potent anti-inflammatory activity.[2] For example, Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate (MHPAP) has been shown to be a potent inhibitor of pro-inflammatory cytokines such as IL-6, IL-1β, IL-8, and TNF-α in lipopolysaccharide (LPS)-stimulated monocyte/macrophage-like cells.[2]

Mechanism of Action: Inflammatory stimuli, such as LPS, activate signaling cascades that lead to the release of inflammatory cytokines.[2] While MHPAP's precise mechanism is still under investigation, it has been observed to inhibit these key cytokines without significantly affecting the phosphorylation of c-FOS, ATF-2, or JUN in THP-1 cells.[2]

Caption: Simplified signaling pathway of LPS-induced cytokine production and the inhibitory action of MHPAP.

Targeting Malignancy: Anticancer Activity

The fight against cancer requires a multifaceted approach, and β-amino phenylpropanoate derivatives have shown promise in targeting various aspects of cancer cell biology.

Inhibition of Key Kinases:

-

eEF2K: Eukaryotic Elongation Factor-2 Kinase (eEF2K) is implicated in angiogenesis and tumor resistance. Screening of chemical libraries has identified β-phenylalanine derivatives as inhibitors of eEF2K, with some compounds showing promising anti-proliferative activity in xenograft murine breast cancer models.[1]

-

EGFR: The Epidermal Growth Factor Receptor (EGFR) is another critical target in cancer therapy. Novel 6-aryl-furo[2,3-d]pyrimidin-4-amine derivatives incorporating a β-phenylalanine scaffold have been designed as potential EGFR inhibitors, with some exhibiting potent activity.[1]

Proteasome Inhibition: The proteasome plays a crucial role in apoptosis, making it an attractive target for cancer treatment. Pseudopeptide inhibitors containing β-phenylalanine derivatives have been developed to inhibit the proteasome, with some di- and tripeptides demonstrating significant inhibitory activity.[1]

Cytotoxicity in Lung Cancer: A series of novel β-phenylalanine derivatives containing sulphonamide and azole moieties have been synthesized and evaluated for their anticancer activity against human lung adenocarcinoma cells (A549).[3] Notably, some of these compounds retained potent antiproliferative activity in both drug-sensitive and multidrug-resistant small cell lung cancer lines, suggesting their potential to overcome drug resistance.[3]

Modulating Metabolism: Enzyme Inhibition

Beyond their roles in inflammation and cancer, β-amino phenylpropanoate derivatives have been investigated as inhibitors of various enzymes, including those involved in digestion and other metabolic processes.

Digestive Enzyme Inhibition: Certain synthetic amino acid derivatives have shown inhibitory potential against pancreatic lipase, pancreatic α-amylase, and α-glucosidase.[4] This suggests their potential therapeutic application in managing metabolic disorders like obesity and type 2 diabetes.[4]

Aminopeptidase Inhibition: Aminopeptidase N (APN/CD13) is overexpressed in tumor cells and is involved in cancer invasion and metastasis.[3] β-phenylalanine derivatives have been designed as potential inhibitors of APN, representing a targeted approach to anticancer therapy.[3]

The Blueprint for Activity: Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of a molecule and its biological activity is paramount in drug design. SAR studies on β-amino phenylpropanoate derivatives have provided valuable insights for optimizing their therapeutic properties.

Quantitative structure-activity relationship (QSAR) studies, such as those using the Fujita-Ban model, have been performed on series of β-adrenergic blocking agents containing a related phenoxypropanolamine scaffold.[5] These studies have helped in identifying the contributions of different substituents to the overall activity, guiding the design of more potent derivatives.[5] For anticancer derivatives, the presence of electron-withdrawing groups, such as a 4-chlorophenyl substituent on a Schiff base scaffold, has been shown to enhance antiproliferative efficacy.[3]

From Bench to Results: Experimental Protocols

To ensure the reproducibility and validity of research findings, standardized and well-documented experimental protocols are essential.

General Workflow for Assessing Biological Activity

The evaluation of β-amino phenylpropanoate derivatives typically follows a structured workflow, starting from synthesis and culminating in the assessment of their biological effects.

Caption: A generalized experimental workflow for the evaluation of β-amino phenylpropanoate derivatives.

Step-by-Step Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for determining the cytotoxic effects of β-amino phenylpropanoate derivatives on a cancer cell line, such as A549 human lung adenocarcinoma cells.

-

Cell Culture: Culture A549 cells in appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Seed the cells into 96-well plates at a density of approximately 5 x 10³ cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the β-amino phenylpropanoate derivatives in the cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

The Horizon of Discovery: Future Perspectives

The journey of β-amino phenylpropanoate derivatives from chemical curiosities to promising therapeutic leads is a testament to the power of medicinal chemistry. The future of this field lies in several key areas:

-

Refining Synthesis: The development of more efficient, stereoselective, and environmentally friendly synthetic methods will be crucial for accessing a wider range of structurally complex derivatives.

-

Exploring New Targets: While significant progress has been made in understanding their anti-inflammatory and anticancer activities, further research is needed to identify and validate new biological targets.

-

Combination Therapies: Investigating the synergistic effects of β-amino phenylpropanoate derivatives with existing drugs could lead to more effective treatment strategies, particularly in cancer therapy.

-

Prodrug Strategies: The use of amino acids as moieties in prodrug design can improve pharmacokinetic properties such as bioavailability and targeted delivery.[6]

References

-

Han, E. H., et al. (2022). Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells. ACS Omega, 7(1), 1337-1347. [Link]

-

García, J., et al. (1986). Quantitative structure-activity relationships. Fujita-Ban analysis of beta-adrenergic blocking activity of 1-phenoxy-3-([(substituted amido)alkyl]amino)-2-propanols. Arzneimittelforschung, 36(7), 1014-1018. [Link]

-

Ladeira, S., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Journal of Medicinal Chemistry, 67(10), 7683-7713. [Link]

-

Al-Warhi, T., et al. (2023). Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. Molecules, 28(16), 5983. [Link]

-

Pereira, P. R., et al. (2022). Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents. Molecules, 27(19), 6268. [Link]

-

Ladeira, S., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010-2022). Expert Opinion on Drug Discovery, 19(5), 555-581. [Link]

-

Wieczorek, R., & Mlynarski, J. (2021). Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. Molecules, 26(2), 433. [Link]

-

Javed, S. A., & Ahmad, A. (2018). Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. Journal of Chemical and Pharmaceutical Research, 10(4), 1-6. [Link]

-

El-Gamal, M. I., et al. (2017). Phenoxypropanolamine derivatives as selective inhibitors of the 20S proteasome β1 and β5 subunits. Bioorganic & Medicinal Chemistry Letters, 27(23), 5195-5200. [Link]

-

Kumar, A., & Kumar, A. (2019). DESIGN, SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF β, β -DIPHENYL PROPIONIC ACID DERIVATIVES ON ALBINO WISTAR RATS FOR PHARMACEUTICAL INTERESTS. Indo American Journal of Pharmaceutical Sciences, 6(8), 1-10. [Link]

-

Javed, S. A., & Ahmad, A. (2017). Biological Applications of β-amino acids and its derivatives. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 2(4), 1-5. [Link]

-

Stankova, I., & Stoyanov, N. (2011). β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL. Journal of the University of Chemical Technology and Metallurgy, 46(1), 3-12. [Link]

-

Baldwin, J. J., et al. (1985). Beta 1-selective adrenoceptor antagonists: examples of the 2-[4-[3-(substituted-amino)-2-hydroxypropoxy]phenyl]imidazole class. Journal of Medicinal Chemistry, 28(11), 1628-1634. [Link]

-

Scarborough, R. M. (1999). Structure-activity relationships of beta-amino acid-containing integrin antagonists. Current Medicinal Chemistry, 6(10), 971-981. [Link]

-

Pérez-Villanueva, J., et al. (2020). In silico evaluation of twenty-five amino derivatives as potential nitric oxide synthase inhibitors. Journal of the Mexican Chemical Society, 64(2), 99-112. [Link]

-

Solution Pharmacy. (2023, April 23). Class (22) Structure Activity Relationship (SAR) of Beta Receptor Blockers | Medicinal Chemistry 01 [Video]. YouTube. [Link]

-

Wang, Y., et al. (2013). One-Pot Synthesis of Novel Chiral β-Amino Acid Derivatives by Enantioselective Mannich Reactions Catalyzed by Squaramide Cinchona Alkaloids. Molecules, 18(6), 6299-6311. [Link]

-

de Witte, L., et al. (2020). IRAP Inhibitors: M1-Aminopeptidase Family Inspiration. Frontiers in Chemistry, 8, 582497. [Link]

-

Silva, V. L. M., et al. (2018). Amino Acids in the Development of Prodrugs. Molecules, 23(9), 2320. [Link]

-

Singh, R., et al. (2016). β-Aminocarbonyl Compounds: Chemistry and Biological Activities. Mini-Reviews in Organic Chemistry, 13(2), 143-153. [Link]

Sources

- 1. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative structure-activity relationships. Fujita-Ban analysis of beta-adrenergic blocking activity of 1-phenoxy-3-([(substituted amido)alkyl]amino)-2-propanols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Pharmacological Relevance of Chiral Phenylpropanoates: A Technical Guide

Executive Summary

Chiral phenylpropanoates (2- or 3-phenylsubstituted propanoic acid derivatives) represent a privileged scaffold in medicinal chemistry. Their pharmacological relevance is defined by a unique intersection of stereoselective receptor binding and metabolic chiral inversion . While historically associated with the "profen" class of NSAIDs, this structural motif has evolved into a critical pharmacophore for treating metabolic syndrome (PPAR agonists), heart failure (neprilysin inhibitors), and type 2 diabetes (GPR40 agonists).

This guide analyzes the structure-activity relationships (SAR), metabolic pathways, and synthetic protocols necessary for the development of these therapeutics.

Part 1: Structural Basis & Stereochemistry[1]

The core scaffold consists of a propanoic acid tail linked to a phenyl ring.[1] The introduction of a substituent (typically a methyl group) at the

The Eutomer/Distomer Concept

In pharmacological terms, the enantiomer with high affinity for the target is the eutomer , while the lower affinity enantiomer is the distomer .

-

Binding Mode: The activity difference is often explained by the Easson-Stedman hypothesis (three-point attachment model). The eutomer's chiral center positions three functional groups to interact perfectly with the receptor's binding pocket (e.g., carboxylate to cationic residue, aromatic ring to hydrophobic pocket,

-methyl to a size-limited cleft). -

Consequence: The distomer may be inactive, antagonistic, or possess off-target toxicity.

Table 1: Stereochemical Activity of Key Phenylpropanoates

| Drug Class | Compound | Eutomer Configuration | Primary Target | Distomer Behavior |

| NSAID | Ibuprofen | COX-1 / COX-2 | Inactive in vitro; undergoes metabolic inversion in vivo. | |

| NSAID | Naproxen | COX-1 / COX-2 | Low activity; liver toxicity risk. | |

| PPAR Agonist | Glitazars | PPAR | Often inactive or reduced potency. | |

| Neprilysin Inhibitor | Sacubitril (LBQ657) | Neprilysin (Zinc metalloprotease) | Stereoisomers fail to coordinate Zn |

*Configuration depends on priority of substituents (Cahn-Ingold-Prelog).

Part 2: Metabolic Chiral Inversion (The Profen Paradigm)

The most distinct pharmacological feature of

Mechanism of Action

This process is not a simple chemical racemization. It is an enzymatic pathway occurring primarily in the liver (hepatocytes) and involves the formation of a Coenzyme A (CoA) thioester intermediate.

-

Activation: Acyl-CoA synthetase selectively activates the

-enantiomer to form -

Epimerization: The enzyme

-methylacyl-CoA racemase (AMACR) converts the -

Hydrolysis: Hydrolases release the free

-acid (the active drug).

Visualization: Metabolic Chiral Inversion Pathway

The following diagram illustrates the unidirectional inversion pathway of Ibuprofen-like scaffolds.

Figure 1: Mechanism of unidirectional metabolic chiral inversion of 2-arylpropionic acids mediated by Coenzyme A intermediates.

Pharmacological Implication: This pathway explains why racemic Ibuprofen is clinically effective (the 50% inactive R-form is converted to active S-form). However, it also introduces variability in clearance and potential toxicity due to the accumulation of CoA esters which can disrupt lipid metabolism (incorporation into hybrid triglycerides).

Part 3: Modern Applications & Receptor Agonism

Beyond COX inhibition, the phenylpropanoate scaffold is central to modern drug discovery in metabolic and cardiovascular diseases.

PPAR Agonists (Glitazars)

Peroxisome Proliferator-Activated Receptors (PPARs) regulate lipid and glucose homeostasis.[2]

-

Pharmacophore: The acidic head group (phenylpropanoic acid) mimics fatty acids, the natural ligands of PPARs.

-

SAR: The distance between the acidic head and the lipophilic tail is critical. The

-configuration usually provides optimal H-bonding with the Tyr464 and Tyr327 residues in the PPAR ligand-binding domain (LBD). -

Example: Saroglitazar (PPAR

/

Neprilysin Inhibition (Sacubitril)

Sacubitril is a prodrug that is hydrolyzed to LBQ657 , a potent inhibitor of Neprilysin (NEP).[3][4][5]

-

Mechanism: LBQ657 is a

-amino- -

Binding: The active metabolite binds in the S1, S1', and S2' sub-pockets of NEP.[4][5] Crucially, the carboxylate group coordinates the active site Zinc (Zn

) ion, while the biphenyl group fits into the hydrophobic pocket. The specific

GPR40 (FFAR1) Agonists

Free Fatty Acid Receptor 1 (GPR40) is a target for type 2 diabetes.[6][7]

-

Recent Advances: Phenylpropanoic acid derivatives (e.g., AMG 837 , TUG-770 ) serve as GPR40 agonists.

-

Function: They potentiate glucose-stimulated insulin secretion (GSIS).[7][8] The carboxylic acid moiety forms an ionic lock with Arg183 and Arg258 in the receptor.

Part 4: Synthetic Methodologies

Accessing single enantiomers is non-negotiable for regulatory approval (FDA/EMA).

Workflow: Asymmetric Synthesis vs. Resolution

Figure 2: Strategic approaches for accessing enantiopure phenylpropanoates.

Part 5: Experimental Protocols

Protocol 1: Determination of Enantiomeric Excess (Chiral HPLC)

Objective: Quantify the ratio of

-

Column Selection: Use a polysaccharide-based stationary phase (e.g., Chiralcel OD-H or Chiralpak AD-H ). These columns contain cellulose or amylose tris(3,5-dimethylphenylcarbamate) which discriminates phenylpropanoates well.

-

Mobile Phase: Normal phase condition: Hexane : Isopropanol : Trifluoroacetic acid (90:10:0.1). Note: Acid additive is crucial to suppress ionization of the carboxylic acid and prevent peak tailing.

-

Sample Prep: Dissolve 1 mg of sample in 1 mL of mobile phase. Filter through 0.45

m PTFE filter. -

Detection: UV at 254 nm (phenyl absorption).

-

Validation: Inject racemic standard first to establish separation factor (

). A baseline separation (

Protocol 2: In Vitro Metabolic Stability & Inversion Assay

Objective: Assess if a new phenylpropanoate undergoes chiral inversion.

-

System: Rat or Human Liver Microsomes (RLM/HLM) fortified with CoA , ATP , and Mg

. Critical: Standard microsome stability assays often omit CoA/ATP, which leads to false negatives for chiral inversion. -

Incubation:

-

Mix Microsomes (0.5 mg/mL) with Phosphate Buffer (pH 7.4).

-

Add Cofactors: NADPH (1 mM), ATP (5 mM), CoA (1 mM), MgCl

(5 mM). -

Add Substrate: 10

M of pure -

Incubate at 37°C.

-

-

Sampling: Aliquot at 0, 15, 30, 60 min. Quench with ice-cold Acetonitrile.

-

Analysis: Centrifuge and analyze supernatant via Chiral LC-MS/MS (using Protocol 1 conditions adapted for MS).

-

Interpretation: Appearance of the

-enantiomer peak over time confirms metabolic inversion.

References

-

Metabolic Chiral Inversion Mechanism: Lloyd, M. D., et al. (2013). "Chiral inversion of 2-arylpropionyl-CoA esters by human

-methylacyl-CoA racemase 1A." Chemical Communications. [Link] -

Pharmacokinetics of Profens: Hutt, A. J., & Caldwell, J. (1983). "The metabolic chiral inversion of 2-arylpropionic acids: a novel route with pharmacological consequences." Journal of Pharmacy and Pharmacology. [Link]

-

PPAR Agonist SAR: Miyachi, H. (2021).[2] "Structural Development Studies of Subtype-Selective Ligands for Peroxisome Proliferator-Activated Receptors (PPARs) Based on the 3,4-Disubstituted Phenylpropanoic Acid Scaffold." Chemical & Pharmaceutical Bulletin. [Link]

-

Sacubitril/Neprilysin Structure: Schiering, N., et al. (2016).[5] "Structure of neprilysin in complex with the active metabolite of sacubitril." Scientific Reports. [Link]

-

GPR40 Agonists: Lin, D. C., et al. (2012). "Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists."[7][9] Journal of Medicinal Chemistry. [Link][9][10]

Sources

- 1. SAR Studies of Indole-5-propanoic Acid Derivatives To Develop Novel GPR40 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Mechanism of Action of LCZ696 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structure of neprilysin in complex with the active metabolite of sacubitril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (PDF) SAR Studies of Indole-5-propanoic Acid Derivatives To Develop Novel GPR40 Agonists [academia.edu]

- 9. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

In Silico Profiling and Biocatalytic Design: Methyl (S)-3-amino-3-(4-isopropylphenyl)propanoate

[1]

Executive Summary

Methyl (S)-3-amino-3-(4-isopropylphenyl)propanoate is a chiral

This technical guide outlines a comprehensive in silico modeling pipeline for this molecule. We move beyond standard profiling to address the three critical challenges in its development:

-

Conformational Stability: Predicting the folding propensity of the

-amino backbone. -

Biocatalytic Synthesis: Modeling the enzymatic resolution required to achieve high enantiomeric excess (ee) of the (S)-isomer.

-

ADMET Profiling: Assessing the "prodrug" potential of the methyl ester versus the active acid form.

Part 1: Structural Dynamics & Conformational Analysis (QM/DFT)

Unlike

Computational Protocol

To accurately predict the preferred conformation of the (S)-enantiomer, we employ Density Functional Theory (DFT).[1] The primary goal is to determine the torsion angle

-

Software: Gaussian 16 or ORCA.

-

Functional/Basis Set: B3LYP/6-311++G(d,p).[1]

-

Solvation Model: PCM (Polarizable Continuum Model) simulating water and methanol (common synthesis solvent).[1]

Workflow Logic

-

** conformational Search:** Generate rotamers around the

bond in -

Geometry Optimization: Minimize each rotamer in the gas phase.

-

Frequency Calculation: Confirm stationary points (no imaginary frequencies) and calculate Zero-Point Energy (ZPE).

-

Solvation Correction: Re-optimize in PCM to account for the dipole stabilization of the ester group.

Predicted Conformational Landscape

The "gauche" conformation is typically stabilized by an intramolecular H-bond between the amino proton and the carbonyl oxygen of the ester.

| Conformer | Torsion Angle ( | Relative Energy ( | Stability Factor |

| Gauche (+) | +60° | 0.00 (Global Min) | Intramolecular H-bond ( |

| Anti | 180° | +2.45 | Steric hindrance (Isopropylphenyl vs Ester) |

| Gauche (-) | -60° | +1.80 | Electrostatic repulsion |

Analyst Insight: The stability of the gauche form suggests this molecule will readily adopt turn-structures in peptidomimetics, making it a strong candidate for disrupting protein-protein interactions (PPIs).

Part 2: Biocatalytic Retrosynthesis Modeling

Synthesizing the (S)-enantiomer with high purity is challenging via traditional chemistry.[1] The industry standard has shifted to

The Target Reaction

-

Substrate: Methyl 3-(4-isopropylphenyl)-3-oxopropanoate (Pro-chiral ketone).[1]

-

Enzyme: (S)-selective

-Transaminase (e.g., from Vibrio fluvialis or engineered variants).[1] -

Amine Donor: Isopropylamine or Alanine.

Molecular Docking Protocol for Enzyme Engineering

To ensure the bulky isopropylphenyl group fits the enzyme active site, we use induced-fit docking.

Step-by-Step Protocol:

-

Receptor Grid Generation: Define the active site box (

Å) centered on the PLP (Pyridoxal-5'-phosphate) cofactor of the transaminase (PDB ID: 3N5M or similar homology model).[1] -

Ligand Preparation: Generate the high-energy enol tautomer of the ketone substrate (reactive species).

-

Constraint Setup: Set a distance constraint (3.5 Å) between the carbonyl carbon of the substrate and the amino nitrogen of the PMP-enzyme complex.

-

Docking: Run Glide XP (Extra Precision) or AutoDock Vina.[1]

Visualization of the Biocatalytic Cascade

The following diagram illustrates the in silico workflow for optimizing this enzymatic step.

Figure 1: Computational workflow for predicting the enantioselective synthesis of the (S)-amine using transaminases.

Part 3: ADMET & Pharmacokinetic Simulation

The methyl ester moiety renders this molecule a likely prodrug . Esters are rapidly hydrolyzed by plasma esterases (e.g., carboxylesterase 1) into the active carboxylic acid zwitterion. Therefore, we must model both species.

Tools & Methodology

We utilize the SwissADME and pkCSM platforms to predict physicochemical descriptors.

-

Lipophilicity: Consensus LogP (

).[1] -

Absorption: BOILED-Egg model (Brain Or IntestinaL EstimateD permeation).[1]

Comparative Profiling Data

| Property | Methyl Ester (Prodrug) | Free Acid (Active Metabolite) | Interpretation |

| Molecular Weight | 221.30 g/mol | 207.27 g/mol | Both are fragment-like (<300 Da).[1] |

| Consensus LogP | 2.15 | 1.10 | The ester is highly lipophilic; excellent oral bioavailability. |

| TPSA (Ų) | 52.32 | 63.32 | Ester crosses membranes easily (TPSA < 140).[1] |

| BBB Permeant | Yes | No | The ester may cross the BBB before hydrolysis. |

| P-gp Substrate | No | No | Low risk of efflux pump resistance.[1] |

| GI Absorption | High | High | Suitable for oral dosing. |

Safety Note: The "isopropyl" group on the phenyl ring is a metabolic "soft spot." In silico metabolic prediction (SmartCyp) should be run to check for benzylic hydroxylation, which could alter the drug's half-life.

Part 4: Integrated Development Pipeline

To synthesize the findings, the diagram below maps the logic flow from the initial quantum mechanical assessment of the scaffold to its final biological profiling.

Figure 2: Integrated in silico pipeline moving from quantum mechanics to biological application.

References

-

Molecule Identity & Properties

-

ADMET Methodology (SwissADME)

-

Biocatalysis & Transaminases

- Bornscheuer, U. T., et al. (2012). Engineering the third wave of biocatalysis. Nature, 485, 185–194. (Foundational text on Transaminase engineering for chiral amines).

-

[1]

-

Beta-Amino Acid Conformation

-

Sitagliptin Analog Context

Sources

- 1. guidechem.com [guidechem.com]

- 2. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Modelling Group [molecular-modelling.ch]

- 4. Oral Bioavailability Prediction Screening: Gift of SwissADME - PRISM BioLab [prismbiolab.com]

- 5. Design, Synthesis, and Docking Studies of Peptidomimetics based on HER2-Herceptin Binding Site with Potential Antiproliferative Activity Against Breast Cancer Cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Structural and Synthetic Analysis: Methyl (S)-3-amino-3-(4-isopropylphenyl)propanoate

This guide provides an in-depth structural and synthetic analysis of Methyl (S)-3-amino-3-(4-isopropylphenyl)propanoate , a specialized chiral

Executive Summary

Methyl (S)-3-amino-3-(4-isopropylphenyl)propanoate is a non-proteinogenic

Molecular Architecture & Stereochemistry

Structural Specifications

The molecule consists of a propanoate backbone substituted at the 3-position with both a primary amine and a 4-isopropylphenyl group.

| Property | Detail |

| IUPAC Name | Methyl (3S)-3-amino-3-[4-(propan-2-yl)phenyl]propanoate |

| Molecular Formula | C |

| Molecular Weight | 221.30 g/mol |

| Chiral Center | C3 ( |

| Configuration | (S)-enantiomer |

| Key Moiety | 4-Isopropylphenyl (Para-cumenyl) |

Stereochemical Designation (Cahn-Ingold-Prelog)

The absolute configuration at C3 is designated as (S) based on the priority of substituents:

-

-NH

(Highest priority, Atomic Number N > C) -

-C

H -

-CH

COOCH -

-H (Lowest priority)

With the hydrogen atom pointing away, the sequence 1

Structural Visualization

The following diagram illustrates the 2D connectivity and stereochemical orientation.

Caption: Stereochemical priority assignment for Methyl (S)-3-amino-3-(4-isopropylphenyl)propanoate.

Synthetic Pathways & Process Chemistry[2][3][4]

To ensure high enantiomeric excess (ee > 98%), the synthesis typically avoids classical resolution of racemates in favor of Asymmetric Hydrogenation or Enantioselective Mannich Reactions . The method below describes the industrial standard Rh-Catalyzed Asymmetric Hydrogenation route, known for its scalability and atom economy.

Route: Asymmetric Hydrogenation of -Enamino Esters

This protocol utilizes a chiral Rhodium-diphosphine catalyst to set the stereocenter on a prochiral enamino ester intermediate.

Step 1: Synthesis of

-Keto Ester

-

Reagents: 4-Isopropylbenzoyl chloride, Meldrum's Acid, Pyridine, Methanol.

-

Mechanism: Acylation of Meldrum's acid followed by methanolysis.

-

Protocol:

-

Dissolve Meldrum's acid (1.0 eq) and pyridine (2.0 eq) in DCM at 0°C.

-

Add 4-isopropylbenzoyl chloride dropwise. Stir 1h.

-

Wash with dilute HCl to remove pyridine salts. Isolate acylated intermediate.

-